Cas no 2228551-34-4 (methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate)

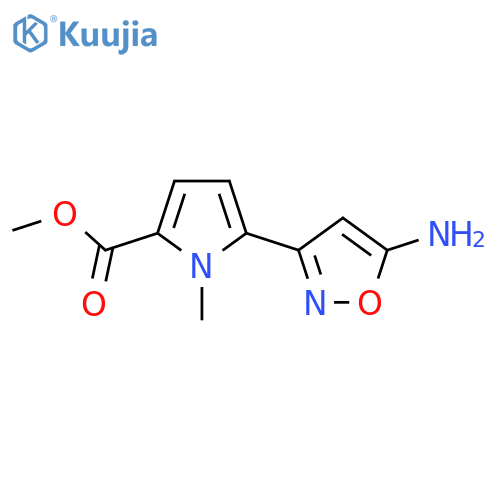

2228551-34-4 structure

商品名:methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate

methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate

- EN300-1736988

- 2228551-34-4

-

- インチ: 1S/C10H11N3O3/c1-13-7(6-5-9(11)16-12-6)3-4-8(13)10(14)15-2/h3-5H,11H2,1-2H3

- InChIKey: JRAUFLGJNPQUOR-UHFFFAOYSA-N

- ほほえんだ: O1C(=CC(C2=CC=C(C(=O)OC)N2C)=N1)N

計算された属性

- せいみつぶんしりょう: 221.08004122g/mol

- どういたいしつりょう: 221.08004122g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1736988-0.5g |

methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |

2228551-34-4 | 0.5g |

$1838.0 | 2023-09-20 | ||

| Enamine | EN300-1736988-5.0g |

methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |

2228551-34-4 | 5g |

$5553.0 | 2023-06-04 | ||

| Enamine | EN300-1736988-0.05g |

methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |

2228551-34-4 | 0.05g |

$1608.0 | 2023-09-20 | ||

| Enamine | EN300-1736988-0.25g |

methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |

2228551-34-4 | 0.25g |

$1762.0 | 2023-09-20 | ||

| Enamine | EN300-1736988-2.5g |

methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |

2228551-34-4 | 2.5g |

$3752.0 | 2023-09-20 | ||

| Enamine | EN300-1736988-5g |

methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |

2228551-34-4 | 5g |

$5553.0 | 2023-09-20 | ||

| Enamine | EN300-1736988-10g |

methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |

2228551-34-4 | 10g |

$8234.0 | 2023-09-20 | ||

| Enamine | EN300-1736988-1.0g |

methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |

2228551-34-4 | 1g |

$1915.0 | 2023-06-04 | ||

| Enamine | EN300-1736988-10.0g |

methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |

2228551-34-4 | 10g |

$8234.0 | 2023-06-04 | ||

| Enamine | EN300-1736988-0.1g |

methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |

2228551-34-4 | 0.1g |

$1685.0 | 2023-09-20 |

methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

2228551-34-4 (methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate) 関連製品

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬